molecular formula C12H26O2 B12678372 5-(1-Methylethyl)-2,8-nonanediol CAS No. 55023-56-8

5-(1-Methylethyl)-2,8-nonanediol

Cat. No.: B12678372
CAS No.: 55023-56-8
M. Wt: 202.33 g/mol
InChI Key: UBXHRGCEAFKBFZ-UHFFFAOYSA-N
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Description

5-(1-Methylethyl)-2,8-nonanediol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a nonane backbone, with an isopropyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylethyl)-2,8-nonanediol can be achieved through several synthetic routes. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursors. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylethyl)-2,8-nonanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Formation of nonanone or nonanal.

    Reduction: Formation of nonane.

    Substitution: Formation of halogenated nonanediol derivatives.

Scientific Research Applications

5-(1-Methylethyl)-2,8-nonanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-2,8-nonanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,8-Nonanediol: Lacks the isopropyl group, resulting in different chemical and physical properties.

    5-Methyl-2,8-nonanediol: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

Uniqueness

5-(1-Methylethyl)-2,8-nonanediol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

55023-56-8

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

5-propan-2-ylnonane-2,8-diol

InChI

InChI=1S/C12H26O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9-14H,5-8H2,1-4H3

InChI Key

UBXHRGCEAFKBFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)O)CCC(C)O

Origin of Product

United States

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